molecular formula C5H6BrN3O2 B2629778 4-bromo-1-ethyl-3-nitro-1H-pyrazole CAS No. 70951-84-7

4-bromo-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B2629778
CAS No.: 70951-84-7
M. Wt: 220.026
InChI Key: UGZFGPGKZIRMGM-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitro group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl hydrazine with 4-bromo-3-nitro-1,3-dicarbonyl compounds under acidic conditions . The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of 4-substituted pyrazole derivatives.

    Reduction: Formation of 3-amino-1-ethyl-4-bromo-1H-pyrazole.

    Oxidation: Formation of pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target proteins through halogen bonding . The pyrazole ring itself can interact with biological targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-3-nitro-1H-pyrazole
  • 4-bromo-1-ethyl-5-nitro-1H-pyrazole
  • 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Uniqueness

4-bromo-1-ethyl-3-nitro-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of the ethyl group at the 1-position and the nitro group at the 3-position imparts distinct chemical and biological properties compared to other pyrazole derivatives. The bromine atom at the 4-position also allows for further functionalization through substitution reactions .

Properties

IUPAC Name

4-bromo-1-ethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFGPGKZIRMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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